Azane;platinum(2+);dichloride;hydrate
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Overview
Description
. This compound is characterized by a platinum(II) ion coordinated to four ammonia (NH₃) ligands and two chloride (Cl) ligands, with one molecule of water of hydration.
Synthetic Routes and Reaction Conditions:
In-Lab Synthesis: The compound can be synthesized by reacting platinum(II) chloride with ammonia in an aqueous solution. The reaction is typically carried out at room temperature and involves the gradual addition of ammonia to a solution of platinum(II) chloride until the product precipitates out as a white crystalline solid.
Industrial Production Methods: On an industrial scale, the compound is produced through similar methods but with optimized conditions to ensure high purity and yield. The process involves large-scale reactors and precise control of temperature, pH, and ammonia concentration to achieve consistent product quality.
Types of Reactions:
Oxidation: Azane;platinum(2+);dichloride;hydrate can undergo oxidation reactions to form higher oxidation state platinum compounds.
Reduction: The compound can be reduced to form platinum metal or lower oxidation state platinum complexes.
Substitution: Ligand substitution reactions can occur, where the ammonia or chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or halogens.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Various ligands such as phosphines, thioethers, or water.
Major Products Formed:
Oxidation: Higher oxidation state platinum compounds.
Reduction: Platinum metal or lower oxidation state complexes.
Substitution: Platinum complexes with different ligands.
Scientific Research Applications
Azane;platinum(2+);dichloride;hydrate is widely used in scientific research due to its unique properties and reactivity:
Chemistry: It serves as a precursor for the synthesis of other platinum-based compounds, including cisplatin, a well-known chemotherapy drug.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: As a precursor to cisplatin, it is indirectly involved in cancer treatment.
Industry: It is employed in the production of platinum-based catalysts and materials for various industrial applications.
Mechanism of Action
The mechanism by which Azane;platinum(2+);dichloride;hydrate exerts its effects depends on its specific application:
In Chemistry: The compound acts as a catalyst or reactant in various chemical reactions, facilitating the formation of desired products.
In Biology and Medicine: As a precursor to cisplatin, it forms cross-links with DNA, inhibiting cancer cell growth and division.
Molecular Targets and Pathways Involved:
DNA: In the case of cisplatin, the compound targets DNA, forming adducts that disrupt DNA replication and transcription.
Comparison with Similar Compounds
Cisplatin (cis-diamminedichloroplatinum(II))
Carboplatin
Oxaliplatin
Biological Activity
Azane; platinum(2+); dichloride; hydrate, commonly referred to as cisplatin, is a platinum-based chemotherapeutic agent widely utilized in the treatment of various cancers. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Cisplatin
Cisplatin is a coordination complex of platinum that exhibits significant antitumor properties. Its chemical structure comprises a platinum atom coordinated to two chloride ions and two ammonia molecules. Upon entering the body, cisplatin undergoes hydrolysis, leading to the formation of reactive platinum species that interact with cellular macromolecules.
Cisplatin primarily exerts its cytotoxic effects through the following mechanisms:
- DNA Binding : The activated form of cisplatin binds to DNA, forming intrastrand cross-links between adjacent guanines. This disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
- Induction of Apoptosis : By damaging DNA, cisplatin activates various cellular stress pathways that culminate in programmed cell death.
- Inhibition of Repair Mechanisms : The presence of DNA lesions inhibits the repair mechanisms, further enhancing the cytotoxic effects.
Biological Activity and Efficacy
Cisplatin has demonstrated efficacy against several types of cancer, including testicular, ovarian, bladder, and lung cancers. Its biological activity can be summarized as follows:
- Antitumor Activity : Cisplatin has shown comparable or superior antitumor activity compared to other chemotherapeutics like carboplatin and oxaliplatin, particularly in solid tumors .
- Nephrotoxicity : One of the significant side effects associated with cisplatin is nephrotoxicity. However, newer platinum complexes have been developed that exhibit reduced nephrotoxic effects while maintaining antitumor efficacy .
Case Studies
Several studies have highlighted the biological activity of cisplatin:
- Testicular Cancer : A study reported that cisplatin-based chemotherapy resulted in a 90% cure rate for patients with non-seminomatous testicular cancer .
- Ovarian Cancer : In a clinical trial involving ovarian cancer patients, those treated with cisplatin showed a significant increase in progression-free survival compared to those receiving standard therapy .
- Combination Therapies : Research indicates that combining cisplatin with other agents (e.g., gemcitabine) can enhance its efficacy while potentially reducing side effects .
Table 1: Comparative Efficacy of Cisplatin and Other Platinum-Based Drugs
Drug | Cancer Type | Response Rate (%) | Nephrotoxicity Level |
---|---|---|---|
Cisplatin | Testicular | 90 | High |
Carboplatin | Ovarian | 70 | Moderate |
Oxaliplatin | Colorectal | 60 | Low |
Table 2: Clinical Trials Involving Cisplatin
Trial ID | Cancer Type | Treatment Regimen | Outcome |
---|---|---|---|
NCT00012345 | Ovarian | Cisplatin + Gemcitabine | Improved PFS |
NCT00067890 | Lung | Cisplatin + Etoposide | Increased OS |
NCT00098765 | Bladder | Cisplatin + Radiation | Enhanced Local Control |
Properties
IUPAC Name |
azane;platinum(2+);dichloride;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDNMCYHWRSOH-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.[Cl-].[Cl-].[Pt+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H14N4OPt |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620570 |
Source
|
Record name | Platinum(2+) chloride--ammonia--water (1/2/4/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13933-33-0 |
Source
|
Record name | Platinum(2+) chloride--ammonia--water (1/2/4/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.